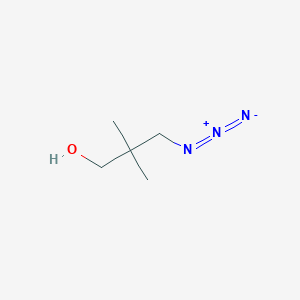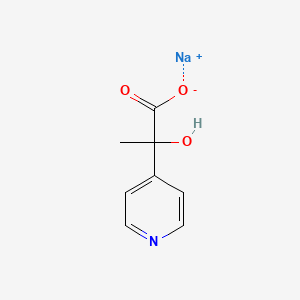
Sodium2-hydroxy-2-(pyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(pyridin-4-yl)propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-hydroxy-2-(pyridin-4-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate may involve large-scale neutralization processes, followed by purification steps such as filtration, evaporation, and recrystallization to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
- Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-5-yl)propanoate
Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with molecular targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C8H8NNaO3 |
|---|---|
Peso molecular |
189.14 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-2-4-9-5-3-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
QLZJROMOPWJBSD-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=NC=C1)(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



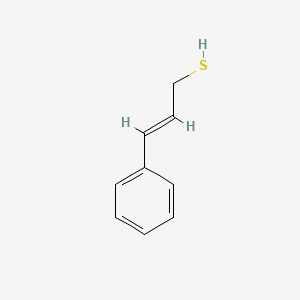


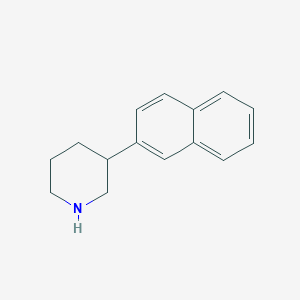
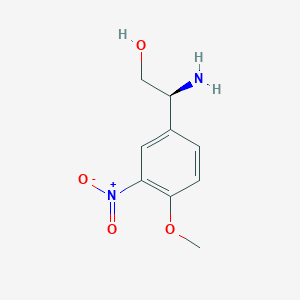
aminehydrochloride](/img/structure/B13600498.png)



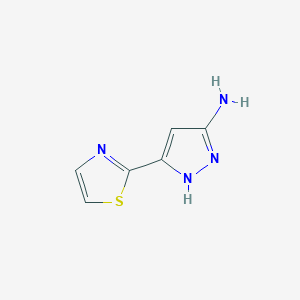
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
